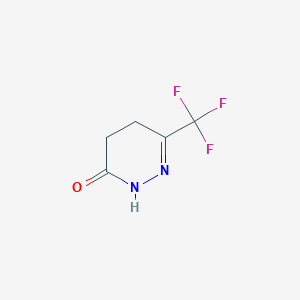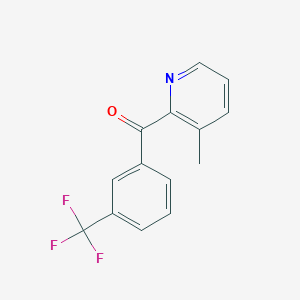
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde
Descripción general
Descripción
“2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde” is a compound that contains a benzaldehyde group, which is a type of aromatic aldehyde. It also contains a 2,2-difluoroethoxy group and a methoxy group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a practical nucleophilic trifluoromethoxylation of alkyl halides has been reported . Also, a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride has been used to introduce the difluoroethoxy moiety .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an aldehyde group (-CHO), a 2,2-difluoroethoxy group (-OCH2CF2H), and a methoxy group (-OCH3) attached to it .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Sulfonated Schiff base copper(II) complexes, synthesized from related compounds, have shown efficiency and selectivity as catalysts in the oxidation of alcohols, demonstrating potential applications in organic synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015). Additionally, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y, utilizing related compounds, has been explored as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial and Antiaflatoxigenic Properties
Schiff bases of compounds similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde" have shown significant antimicrobial and antiaflatoxigenic activities, suggesting potential applications in food safety and preservation (Harohally, Cherita, Bhatt, & Appaiah, 2017).
Anti-asthmatic Activity
Phenolic compounds derived from roots similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde" have been studied for their anti-asthmatic activity, indicating potential therapeutic applications in the treatment of asthma and related respiratory conditions (Jang, Lee, & Kim, 2010).
Vibrational Dynamics and Spectroscopic Analysis
Research on the vibrational dynamics of methoxybenzaldehyde derivatives, including those similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde," has been conducted using INS spectroscopy and DFT calculations, contributing to our understanding of molecular dynamics and interactions in the solid state (Ribeiro-Claro, Vaz, Nolasco, Gil, de Carvalho, Marques, & Amado, 2021).
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-2-3-7(5-13)10(8)15-6-9(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGOMZWDGICMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



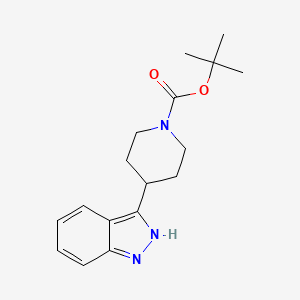
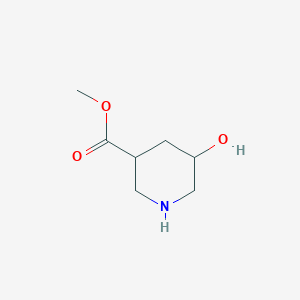
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
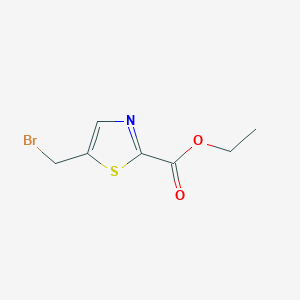

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)



